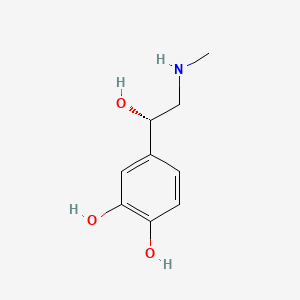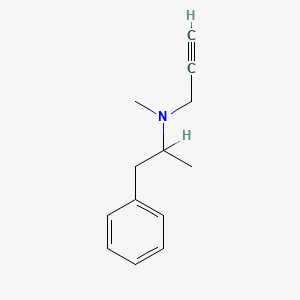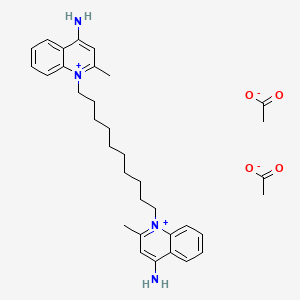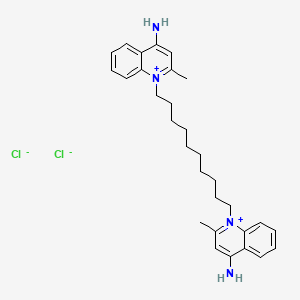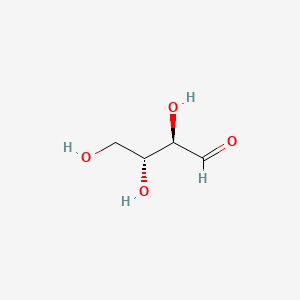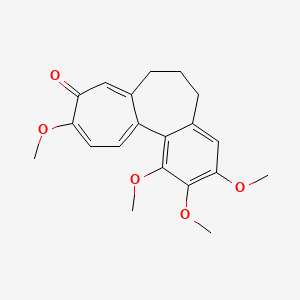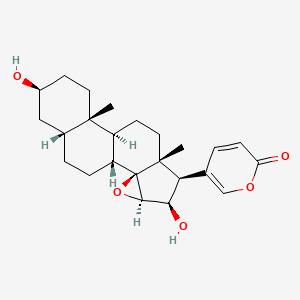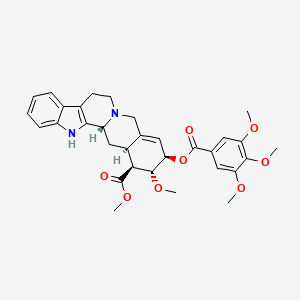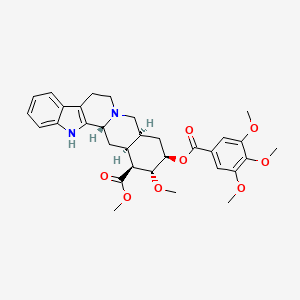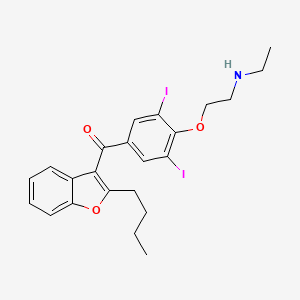
(+)-Nebivolol
Overview
Description
(+)-Nebivolol, also known as R67138, is an enantiomer of Nebivolol. It is a beta-adrenergic receptor antagonist with a high degree of cardioselectivity. This compound is primarily used for its beta1 receptor blocking properties, which are enhanced by its ability to potentiate nitric oxide-mediated vasodilation. This makes it particularly effective in the treatment of hypertension and, in some regions, left ventricular failure .
Mechanism of Action
Target of Action
Dexnebivolol primarily targets the beta-1 adrenergic receptors . These receptors play a crucial role in the regulation of heart function, including heart rate and contractility .
Mode of Action
Dexnebivolol acts as a highly-selective inhibitor of beta-1 adrenergic receptors . Unlike other beta-blockers, Dexnebivolol also produces an endothelium-derived nitric oxide-dependent vasodilation .
Pharmacokinetics
Dexnebivolol exhibits extensive first-pass metabolism to multiple active metabolites with variable activity . The absolute oral bioavailability of Dexnebivolol varies from 12 to 96% . The time to peak is between 1.5 to 4 hours , and the elimination half-life is between 12 to 19 hours . It is primarily bound to albumin in the plasma .
Result of Action
The result of Dexnebivolol’s action is a decrease in blood pressure and an improvement in heart function . It has been shown to be effective in the management of hypertension .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Dexnebivolol. Factors such as diet, physical activity, stress, and socioeconomic status can impact the effectiveness of the drug . More research is needed to fully understand the impact of these factors on the action of Dexnebivolol.
Biochemical Analysis
Biochemical Properties
Dexnebivolol interacts with various enzymes, proteins, and other biomolecules in the body. Its primary interaction is with β1-adrenergic receptors, where it acts as an antagonist . This interaction plays a crucial role in its biochemical reactions, particularly in its ability to block the effects of adrenaline and noradrenaline on these receptors.
Cellular Effects
Dexnebivolol has a profound impact on various types of cells and cellular processes. It influences cell function by modulating the activity of β1-adrenergic receptors, which are involved in various cell signaling pathways . This modulation can affect gene expression and cellular metabolism, leading to changes in the function and behavior of cells .
Molecular Mechanism
The molecular mechanism of Dexnebivolol involves its binding interactions with β1-adrenergic receptors. By acting as an antagonist, Dexnebivolol prevents adrenaline and noradrenaline from binding to these receptors, thereby inhibiting their activation . This inhibition can lead to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
The effects of Dexnebivolol can change over time in laboratory settings. For instance, an algorithm has been developed for detecting a reasonable temporal correlation between the administration of a drug and the alteration of a laboratory value course . This could potentially be applied to study the temporal effects of Dexnebivolol.
Dosage Effects in Animal Models
The effects of Dexnebivolol can vary with different dosages in animal models . These studies can provide valuable insights into the threshold effects of Dexnebivolol, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
Dexnebivolol is involved in various metabolic pathways. It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels
Transport and Distribution
Dexnebivolol is transported and distributed within cells and tissues in a process that is generally uneven due to differences in blood perfusion, tissue binding, regional pH, and permeability of cell membranes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Nebivolol involves multiple steps, starting from 6-fluoro-3,4-dihydrobenzopyran-2-carboxaldehyde. The key steps include the formation of cyanohydrins, followed by reduction and subsequent reactions to introduce the necessary functional groups. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. The production is carried out under controlled conditions to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
(+)-Nebivolol undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Used in the synthesis process to convert intermediates to the final product.
Substitution: Functional groups in this compound can be substituted under specific conditions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide.
Reducing agents: Like sodium borohydride.
Major Products Formed
The major products formed from these reactions are various derivatives of this compound, which can have different pharmacological properties. These derivatives are often studied for their potential therapeutic benefits .
Scientific Research Applications
(+)-Nebivolol has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of beta-adrenergic receptor antagonists.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Primarily used in the treatment of hypertension and heart failure. It is also studied for its potential benefits in other cardiovascular conditions.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Comparison with Similar Compounds
Similar Compounds
Nebivolol: The parent compound, also a beta1 receptor blocker with nitric oxide potentiating effects.
Atenolol: Another beta1-adrenergic receptor antagonist but without the nitric oxide-mediated vasodilation.
Metoprolol: Similar to Atenolol, used for hypertension but lacks the nitric oxide effect
Uniqueness
(+)-Nebivolol is unique due to its dual action of beta1 receptor blockade and nitric oxide-mediated vasodilation. This combination makes it particularly effective in managing hypertension with fewer side effects compared to other beta-blockers .
Properties
IUPAC Name |
(1R)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/t17-,18-,21-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHIRBRYDXPAMZ-YHBROIRLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=CC(=C2)F)O[C@H]1[C@@H](CNC[C@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118457-14-0, 118457-15-1 | |
| Record name | Nebivolol [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118457140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexnebivolol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118457151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1-Benzopyran-2-methanol, a,a'-[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-, (aR,a'R,2R,2'S)-rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.074 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEXNEBIVOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I43D0296P8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | NEBIVOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/030Y90569U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: (+)-Nebivolol, the pharmacologically active enantiomer of nebivolol, is a highly selective β1-adrenergic receptor antagonist. [, , ] This means it primarily binds to and blocks the β1-adrenergic receptors found in various tissues, particularly in the heart and blood vessels.
ANone: By blocking β1-adrenergic receptors, this compound inhibits the effects of adrenaline and noradrenaline on the heart, leading to:
- Decreased heart rate: This reduces the workload on the heart and oxygen demand. []
- Lowered blood pressure: This is achieved through reduced cardiac output and potentially through vasodilation, mediated by nitric oxide release. [, , , ]
A: Yes, this compound has been shown to possess additional vasodilatory properties independent of its β1-blocking action. [, , , , ] This is attributed to its ability to:
- Stimulate nitric oxide (NO) release: This contributes to vasodilation and potentially to the reversal of endothelial dysfunction. [, , , , , , , ]
- Activate β3-adrenergic receptors: This can further contribute to vasodilation, particularly in coronary microvessels. []
A: The molecular formula of this compound is C22H25F2NO4. Its molecular weight is 405.44 g/mol. []
A: While specific spectroscopic data is not provided in the research excerpts, this compound's structure has been confirmed through techniques like X-ray crystallography, which provides detailed information about bond lengths, angles, and overall conformation. []
A: While the provided research excerpts don’t delve into computational studies on this compound itself, computational methods like QSAR (Quantitative Structure-Activity Relationship) could be employed to predict the activity of potential nebivolol analogs. This involves correlating the structure of molecules with their biological activity, aiding in the design of new drugs. []
A: The cardiac antihypertensive activity of nebivolol resides primarily in the this compound enantiomer. This is in contrast to most other β-blockers where the S-enantiomer is generally more active. [] This difference highlights the importance of stereochemistry in determining the pharmacological properties of drugs.
ANone:
- Hydroxypropanolamine Substructure: This differentiates nebivolol from other β-blockers and may contribute to its unique enantiomeric activity profile. []
- Rigid Ring Structure: Nebivolol contains a rigid ring structure that may contribute to its high selectivity for β1-adrenergic receptors and its divergence from the standard β-blocker pharmacophore model. []
A: While the research excerpts don't provide specific stability data, they mention that this compound is highly lipophilic, which can impact its formulation and stability. [, ] Studies have explored various strategies to enhance its solubility and dissolution rate, including the development of liquisolid formulations. []
A: Liquisolid formulations have shown promise in enhancing the bioavailability of this compound. [] This approach involves dissolving the drug in a suitable non-volatile solvent and then incorporating it into a solid carrier, improving its wetting properties and dissolution rate.
A: this compound is extensively metabolized, primarily by the cytochrome P450 isoenzyme 2D6 (CYP2D6). [, ]
A: Yes, co-administration of this compound with drugs that are strong inhibitors or inducers of CYP2D6 can alter its plasma concentrations and potentially lead to therapeutic failures or adverse effects. []
ANone: The relationship between this compound plasma concentrations and its blood pressure-lowering effects appears to be complex and may involve both β1-adrenergic receptor blockade and nitric oxide-mediated mechanisms.
A: Studies have utilized isolated blood vessel preparations, like rat thoracic aorta and mesenteric arteries, to investigate this compound's vasodilatory effects and its impact on nitric oxide and peroxynitrite release. [, ]
ANone: Various animal models have been employed, including:
- Spontaneously hypertensive rats (SHR): These are commonly used to study hypertension and the effects of antihypertensive drugs like this compound on blood pressure regulation and vascular remodeling. [, ]
- Rat models of heart failure: These models help evaluate this compound's effects on cardiac function, remodeling, and survival in the setting of heart failure. [, ]
- Rat models of nephrotoxicity: Studies have explored this compound's potential protective effects against drug-induced kidney damage. []
A: Yes, this compound has been extensively studied in clinical trials for the treatment of hypertension and heart failure. [, , , , ] Studies have demonstrated its efficacy in lowering blood pressure and improving cardiac function in patients with these conditions.
ANone: Several analytical techniques have been employed for the quantification of this compound, including:
- High-Performance Liquid Chromatography (HPLC): This is a versatile technique widely used for the separation, identification, and quantification of drug substances, including this compound. [, , , ]
- Thin-Layer Chromatography (TLC): This technique is useful for the qualitative and semi-quantitative analysis of this compound, especially in pharmaceutical formulations. [, ]
- Mass Spectrometry (MS): This highly sensitive technique can be coupled with HPLC (LC-MS) to identify and quantify this compound and its metabolites in biological samples with high sensitivity and selectivity. []
A: this compound exhibits low water solubility, which can limit its dissolution rate and, consequently, its bioavailability. []
A: A faster dissolution rate generally leads to quicker drug absorption and, potentially, faster onset of action. Therefore, improving the dissolution rate of this compound is crucial for enhancing its bioavailability and therapeutic efficacy. []
A: Yes, analytical methods, particularly HPLC methods, for the determination of this compound have been validated according to ICH guidelines. [, , ] This validation process ensures that the method is accurate, precise, specific, and reliable for its intended purpose.
ANone: Yes, several other β-blockers are available for the treatment of hypertension and heart failure, including:
- Atenolol: A selective β1-blocker often used as a comparator drug in studies evaluating the efficacy and safety of this compound. [, , ]
- Metoprolol: Another selective β1-blocker available in both immediate-release and extended-release formulations. [, , , ]
- Carvedilol: A non-selective β-blocker and α1-blocker with antioxidant properties. [, ]
A: this compound has shown comparable efficacy to other β-blockers in lowering blood pressure and improving symptoms of heart failure. [, ] Its unique vasodilatory and antioxidant properties may offer additional benefits, but further research is needed to confirm these advantages.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



